![molecular formula C18H17N3O3S B2709582 N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide CAS No. 326888-24-8](/img/structure/B2709582.png)
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, also known as HQK-1001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQK-1001 is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, due to its complex structure, plays a significant role in chemical synthesis and transformations. Novel hetarylquinolines, featuring thiazolidine and dihydrothiazole rings, have been synthesized based on benzene ring–substituted derivatives, highlighting the compound's utility in creating diverse quinoline-based structures for further pharmacological exploration (Aleqsanyan & Hambardzumyan, 2021). These advancements demonstrate the compound's significance in synthesizing novel heterocyclic compounds with potential therapeutic applications.
Pharmacological Research
Research on quinazoline derivatives, including those related to N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, has shown promising pharmacological activities. For instance, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potentials, indicating the compound's relevance in developing new therapeutic agents (Rahman et al., 2014). These studies are pivotal in understanding the structure-activity relationships and potential clinical applications of quinazoline-based compounds.
Antimicrobial and Anticancer Activity
The synthesis and characterization of new quinazolines, including N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide analogs, have also shown potential antimicrobial and anticancer activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their ability to inhibit the growth of cancer cells, offering insights into their therapeutic potential in treating infectious diseases and cancer (Desai, Shihora, & Moradia, 2007). Such research is crucial for the discovery of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-10-9-19-16(23)13-7-5-12(6-8-13)11-25-18-20-15-4-2-1-3-14(15)17(24)21-18/h1-8,22H,9-11H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWUJCGSHWSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-(((4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.